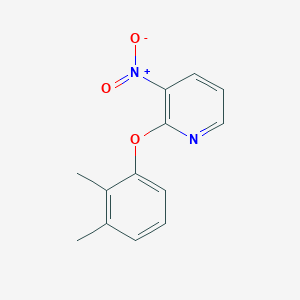

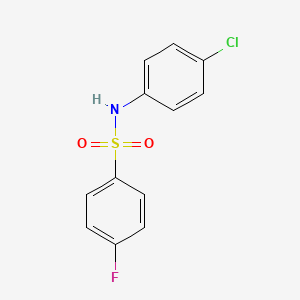

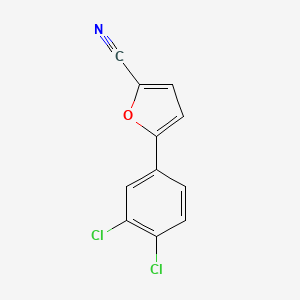

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide

Descripción general

Descripción

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (N-CPFBS) is a synthetic compound that is used in a variety of scientific research applications. It has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Photooxidation Studies

Photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products : Research indicates that irradiation of aqueous solutions of N-(4-chlorophenyl)-benzenesulfonamide can produce 4-chloronitrosobenzene and 4-chloronitrobenzene. This finding is significant for understanding the photooxidative degradation pathways of similar compounds in environmental contexts (Miller & Crosby, 1983).

Chemical Synthesis and Reagents

N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized and developed as chemoselective N-acylation reagents. This work demonstrates their utility in selective protection of primary amines and acylation reactions in water, highlighting their potential in green chemistry applications (Ebrahimi et al., 2015).

Fungicidal Activity

Structural characteristics influencing fungicidal activities : A study on N-phenylbenzenesulfonamide derivatives showed that structural modifications can significantly affect their fungicidal activity against Pythium ultimum, providing insights into the design of effective agrochemicals (조윤기 et al., 2008).

Enantioselective Fluorination

Enantioselective fluorination of 2-Oxindoles : The study explores the tuning of reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By adjusting the substituents on its phenyl rings, researchers achieved high yields and enantioselectivities in the fluorination of 2-oxindoles, contributing to the field of asymmetric synthesis (Wang et al., 2014).

Antibacterial Activity

Synthesis and antibacterial activity of derivatives : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising antibacterial activity against various Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Sławiński et al., 2013).

Antimycobacterial Agents

Thiol-activated sources of sulfur dioxide as antimycobacterial agents : Compounds with tunable cysteine-activated SO2 release profiles demonstrated high potency against Mycobacterium tuberculosis, presenting a novel approach to antimycobacterial therapy (Malwal et al., 2012).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVHRDLVQACADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321313 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312-57-2 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC373497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)